molecular formula C16H13N3O3 B2670230 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate CAS No. 453552-48-2

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate

Cat. No.: B2670230
CAS No.: 453552-48-2
M. Wt: 295.298
InChI Key: SMODKDCYHCOFLQ-UHFFFAOYSA-N
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Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate is a complex organic compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzotriazine ring fused with a phenylacetate moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate typically involves a multi-step process. One common method includes the condensation of 2-phenylacetic acid with a suitable benzotriazine precursor under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific enzyme and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate lies in its specific combination of a benzotriazine ring and a phenylacetate moiety.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-15(10-12-6-2-1-3-7-12)22-11-19-16(21)13-8-4-5-9-14(13)17-18-19/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMODKDCYHCOFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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